3-(1H-pyrazol-1-yl)propanoic acid
Overview
Description
3-(1H-pyrazol-1-yl)propanoic acid is an organic compound that features a pyrazole ring attached to a propanoic acid moiety The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to interact with a variety of biological targets . These interactions often depend on the specific functional groups attached to the pyrazole ring.
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding . The presence of the pyrazole ring and the propanoic acid group may influence the compound’s ability to interact with its targets.
Biochemical Pathways
Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities . The effects of these compounds on biochemical pathways are likely to be diverse and dependent on the specific targets they interact with.
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities . The specific effects of 3-(1H-pyrazol-1-yl)propanoic acid would depend on its specific targets and the nature of its interactions with these targets.
Biochemical Analysis
Biochemical Properties
3-(1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly those involving nitrogen-containing heterocycles. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially affecting the levels of reactive oxygen species (ROS) in cells . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and downstream effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, potentially leading to changes in cellular ROS levels . Furthermore, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, altering the flux of metabolites and overall metabolic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, influencing their activity and function. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic pathways . Toxic or adverse effects may be observed at very high doses, including potential damage to cellular structures and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It may influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . Additionally, this compound can affect the overall metabolic balance within cells, potentially impacting energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . For example, it may be transported into cells via amino acid transporters and subsequently distributed to various organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could localize to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of hydrazine with 1,3-diketones to form the pyrazole ring, which is then functionalized with a propanoic acid group .
Industrial Production Methods: Industrial production of 3-(1H-pyrazol-1-yl)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or sulfonylated pyrazole derivatives.
Scientific Research Applications
3-(1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 3-(1H-pyrazol-1-yl)acetic acid
- 3-(1H-pyrazol-1-yl)butanoic acid
- 3-(1H-pyrazol-1-yl)pentanoic acid
Comparison: 3-(1H-pyrazol-1-yl)propanoic acid is unique due to its specific chain length and functional groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for various applications .
Properties
IUPAC Name |
3-pyrazol-1-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-6(10)2-5-8-4-1-3-7-8/h1,3-4H,2,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTMEFBMAAWLLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360246 | |
Record name | 3-(1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89532-73-0 | |
Record name | 3-(1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-pyrazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that 3,3-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid is generated through a specific reaction pathway. Could you elaborate on this process?
A1: The paper describes the synthesis of 3,3-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid derivatives through a two-step process []. Initially, copper-catalyzed [3+2] cycloadditions of N-Boc-α-amino acid-derived ynones with azomethine imines are employed. This reaction yields cycloadducts as inseparable diastereomeric mixtures. Subsequently, these intermediates undergo oxidative hydrolysis, leading to the formation of the desired 3,3-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid derivatives.
Q2: How does the research paper utilize structural characterization techniques to confirm the identity of the synthesized compounds, including 3-(1H-pyrazol-1-yl)propanoic acid derivatives?
A2: The research heavily relies on nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction to elucidate the structures of all newly synthesized compounds, including this compound derivatives []. NMR provides detailed information about the connectivity and environment of atoms within a molecule, while X-ray diffraction helps determine the three-dimensional arrangement of atoms in crystalline solids. These techniques work in tandem to provide comprehensive structural confirmation.
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